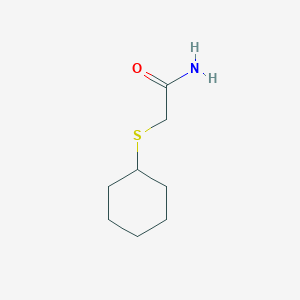
2-(cyclohexylsulfanyl)acetamide
Descripción general
Descripción
“2-(cyclohexylsulfanyl)acetamide” is a chemical compound with the molecular formula C8H15NOS . It is a derivative of acetamide, which is an organic compound that acts as the simplest amide derived from acetic acid .
Synthesis Analysis
The synthesis of acetamide derivatives like “2-(cyclohexylsulfanyl)acetamide” can be achieved through various methods. One approach involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct synthesis of primary and secondary amides from carboxylic acids using Mg(NO3)2$6H2O or imidazole as a low-cost and readily available catalyst, and urea as a stable, and easy to manipulate nitrogen source .Molecular Structure Analysis
The molecular structure of “2-(cyclohexylsulfanyl)acetamide” is based on its molecular formula C8H15NOS. The average mass of the molecule is 173.276 Da, and the monoisotopic mass is 173.087433 Da .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- The crystal structure of molecules related to 2-(cyclohexylsulfanyl)acetamide, such as N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide, has been analyzed. These studies focus on the molecular conformation and interactions within crystals, providing insights into the molecular properties of these compounds (Mague et al., 2014).
Biochemical Applications
- Research on similar molecules, including methylsulfonyl, sulfamoyl acetamides, and ethyl acetates, has shown that they can selectively inhibit certain enzymes, such as cyclooxygenase-2 (COX-2). This property is useful in developing pharmaceuticals for pain and inflammation management (Consalvi et al., 2015).
Antimicrobial Agents
- Some studies have focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moieties suitable as antimicrobial agents. This shows the potential of 2-(cyclohexylsulfanyl)acetamide derivatives in developing new antimicrobial drugs (Darwish et al., 2014).
Pharmacological Evaluation
- Derivatives of 2-(cyclohexylsulfanyl)acetamide have been synthesized and evaluated for their pharmacological properties, including antibacterial and anti-enzymatic potentials. These studies provide insights into the therapeutic applications of these compounds (Nafeesa et al., 2017).
Chemical Reactivity and Synthesis
- Research has also been conducted on the synthesis and reactivity of compounds related to 2-(cyclohexylsulfanyl)acetamide, providing valuable information for the development of novel heterocyclic systems. These studies are essential for understanding the chemical properties and potential applications of these compounds (Gouda et al., 2015).
Novel Drug Development
- Investigations into novel 2-(quinoline-4-yloxy)acetamides, including derivatives of 2-(cyclohexylsulfanyl)acetamide, have led to the development of potent antitubercular agents. This highlights the role of these compounds in combating tuberculosis and other infectious diseases (Borsoi et al., 2022).
Antiviral and Virucidal Activity
- Some derivatives of 2-(cyclohexylsulfanyl)acetamide have been synthesized and found to have potential in reducing viral replication, indicating their possible use in antiviral therapies (Wujec et al., 2011).
Propiedades
IUPAC Name |
2-cyclohexylsulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCQJPKZSJRWFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexylsulfanyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-(2-{3-[(5Z)-3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamido)benzoate](/img/structure/B6422392.png)
![N-(2,6-dimethylphenyl)-2-{3-[(5Z)-3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B6422398.png)


![4-chloro-N-[2-(4-fluorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B6422427.png)
![2-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6422438.png)
![4-[(3-chlorophenyl)methyl]-2-(3,5-dimethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6422442.png)
![N-(3,5-dimethylphenyl)-2-{[4-(4-fluorophenyl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide](/img/structure/B6422445.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422448.png)
![1-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-[2-(4-methoxyphenyl)ethyl]-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B6422453.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[(furan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6422456.png)
![(Z)-N'-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N-{4-[(1,1,2,2,3,3,3-heptafluoropropyl)sulfanyl]phenyl}carbamimidothioic acid](/img/structure/B6422461.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-3-phenylpropanamide](/img/structure/B6422474.png)
![N-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B6422475.png)